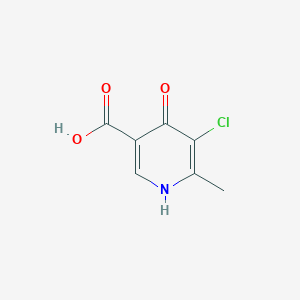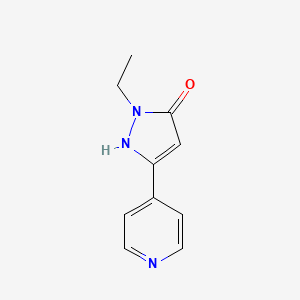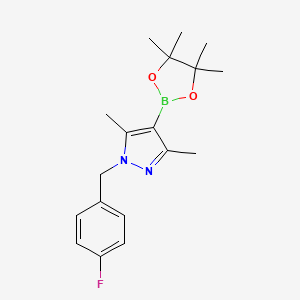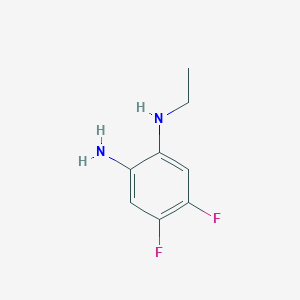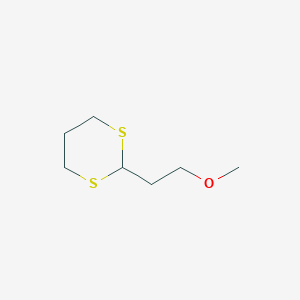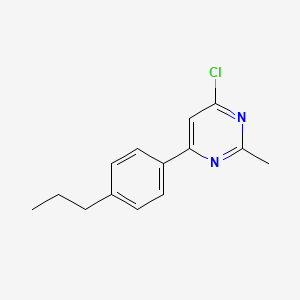
4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of pyrazolo-pyrimidine scaffold increase the inhibitory effects .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
The molecular formula of “4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine” is C14H15ClN2 and its molecular weight is 246.73 g/mol.Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine, have been studied for their anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Novel Compounds
Pyrimidines are used in the synthesis of novel compounds. For instance, 2-Chloropyrimidine was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .
Crystal Structure Analysis
The crystal structure of pyrimidines, including 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine, can be analyzed to understand their physical and chemical properties . This information can be useful in various fields, including materials science, pharmaceuticals, and chemical engineering .
Development of Fluorescent Dyes
Pyrimidines have been used in the development of fluorescent dyes. For example, a fluorescent dye was synthesized using 2-Chloropyrimidine . These dyes can be used in various applications, including biological imaging and sensor technology .
Development of Biosensors
Pyrimidines have been used in the development of biosensors for protein assay . These biosensors can be used in various fields, including medical diagnostics, environmental monitoring, and food safety testing .
Inhibitors Development
Based on the structure of pyrimidines, new families of inhibitors can be discovered . For instance, a new family of strong 5-LOX inhibitors was discovered based on the structure of a pyrimidine derivative .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to have a broad range of biological activities and often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . The inhibition of these enzymes can disrupt cellular signaling processes, potentially leading to various therapeutic effects.
Biochemical Pathways
Given that pyrimidine derivatives often target protein kinases, it’s likely that the compound affects pathways regulated by these enzymes . These pathways could include those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives often inhibit protein kinases, the compound could potentially disrupt cellular signaling processes, leading to various therapeutic effects .
Orientations Futures
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(4-propylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10(2)16-13/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXHMNOMOZTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)


